N-(3-chloro-2-methylphenyl)-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran core, a carboxamide group, and several substituents that contribute to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Benzofuran Core: This step involves cyclization reactions to form the benzofuran ring.
Introduction of Substituents: Various substituents, such as the chloro and methyl groups, are introduced through electrophilic aromatic substitution reactions.
Formation of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative to form the carboxamide group.
Final Assembly: The final step involves coupling the different fragments to form the complete molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxamide group may yield an amine.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study various biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)benzenesulfonamide: Shares the chloro and methyl substituents but differs in the core structure and functional groups.
Tolfenamic Acid: Contains a similar chloro and methyl substitution pattern but has a different core structure and functional groups.
Uniqueness
N-(3-chloro-2-methylphenyl)-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide is unique due to its specific combination of functional groups and the benzofuran core, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN2O3/c1-5-12-27(13-6-2)14-17-20(28)10-11-21-23(17)22(16(4)30-21)24(29)26-19-9-7-8-18(25)15(19)3/h7-11,28H,5-6,12-14H2,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBKGGNGCDHPRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1C(=C(O2)C)C(=O)NC3=C(C(=CC=C3)Cl)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.